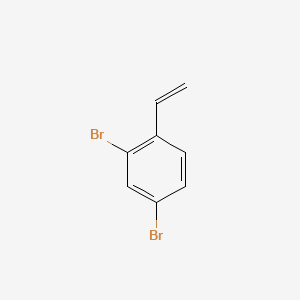

2,4-Dibromostyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24162-63-8 |

|---|---|

Molecular Formula |

C8H6Br2 |

Molecular Weight |

261.94 g/mol |

IUPAC Name |

2,4-dibromo-1-ethenylbenzene |

InChI |

InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 |

InChI Key |

NTHFKMZKTASAMH-UHFFFAOYSA-N |

SMILES |

C=CC1=C(C=C(C=C1)Br)Br |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)Br |

Other CAS No. |

24162-63-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromostyrene

Dehydrohalogenation Approaches

Dehydrohalogenation is a prominent method for synthesizing 2,4-dibromostyrene. This process involves the removal of a hydrogen halide from a substituted ethylbenzene (B125841) precursor, typically 1-(2-bromoethyl)-2,4-dibromobenzene, to form the characteristic vinyl group of styrene (B11656).

A common precursor for this method is a β-haloethyldibromobenzene, such as 2-bromoethyldibromobenzene. The elimination of hydrogen bromide (HBr) from this molecule yields the target this compound. This transformation is often facilitated by catalysts to improve reaction rates and yields.

The dehydrobromination of 2-bromoethyldibromobenzene can be efficiently achieved using phase-transfer catalysis (PTC) in a heterogeneous aqueous-alcoholic medium. google.comgoogle.com This method involves reacting the substrate with a concentrated alkali metal hydroxide (B78521) solution, such as 50% sodium hydroxide, in the presence of a tertiary alcohol and a phase-transfer catalyst. google.comgoogle.com The reaction temperature is typically maintained between 0°C and 150°C. google.com

The tertiary alcohol, preferably one with 4 to 7 carbon atoms like tert-butanol, acts as a promoter by forming a strong alkoxide ion, which facilitates the dehydrobromination. google.comgoogle.com The phase-transfer catalyst, often a tetraalkyl quaternary ammonium (B1175870) halide like triethylpentyl ammonium bromide, is crucial for transporting the dehydrohalogenation reagents into the organic phase where the substrate resides. google.com This enhances the reaction rate significantly. For instance, reacting 2-bromoethyl-dibromobenzene with 50% sodium hydroxide solution, t-butanol, and triethylpentyl ammonium bromide at 40°C resulted in a 98.2% conversion to ar-dibromostyrene after 4 hours. google.com

Table 1: Dehydrobromination of 2-Bromoethyl-dibromobenzene using Phase-Transfer Catalysis

| Reactants | Catalyst | Conditions | Results | Reference |

|---|---|---|---|---|

| 2-bromoethyl-dibromobenzene, 50% NaOH solution, t-butanol | Triethylpentyl ammonium bromide | 300 rpm, 40°C, 2 hours | 87.8% conversion to ar-dibromostyrene | google.com |

| 2-bromoethyl-dibromobenzene, 50% NaOH solution, t-butanol | Triethylpentyl ammonium bromide | 300 rpm, 40°C, 4 hours | 98.2% conversion to ar-dibromostyrene | google.com |

| 2-bromoethyl-dibromobenzene, 50% NaOH solution, t-butanol | Triethylpentyl ammonium bromide | 300 rpm, 45°C, 1 hour | 55.7% desired ar-dibromostyrene | google.com |

An alternative approach to facilitate the dehydrobromination of 2-bromoethyl-dibromobenzene involves the use of peroxides or other free-radical sources as catalysts. google.comgoogle.com This method typically requires elevated temperatures, but the presence of a free-radical source can substantially lower the required temperature for the reaction to proceed efficiently. google.com For example, while pyrolysis reactions in the gaseous phase with an alkanol might require temperatures of 400°–550°C, the addition of a peroxide catalyst can lower the effective reaction temperature to around 280°C. google.comgoogle.com The reaction can be carried out with water or an alkanol at temperatures ranging from 280°C to 470°C in the presence of a free radical source. google.comgoogle.com

A distinct synthetic route involves the preparation of substituted styrenes from N-acyl-β-phenethylamines. google.com In this process, the N-acylated phenethylamine (B48288) derivative is heated in the presence of a base, and the resulting styrene product is removed by distillation as it forms. google.com For example, N-acetyl-2-(2-chlorophenyl)ethylamine can be heated to about 160°C under a vacuum (20 mbar) with a catalytic amount of potassium tert-butylate. google.com The reaction proceeds to completion by raising the temperature to 200°C, with the styrene derivative being collected in a receiver. google.com This general methodology is applicable for producing isomer-free substituted styrenes. google.com

Dehydrobromination of β-Haloethyldibromobenzenes

Phase-Transfer Catalysis in Aqueous-Alcoholic Media

Bromination Strategies for Styrene Derivatives

Another general strategy involves the modification of existing styrene compounds through bromination. Electrochemical techniques offer a modern and controlled approach to such transformations.

Electrochemical methods can be employed for the bromination of alkenes, including styrene and its derivatives. cardiff.ac.ukresearchgate.net These techniques typically involve the electrochemical generation of reactive bromine from a stable bromide source, such as sodium bromide (NaBr) or hydrobromic acid (HBr), in an electrolytic cell. cardiff.ac.ukmdpi.com The generated bromine then reacts with the alkene.

When applied to styrene, this method often results in the regioselective dibromination of the vinyl group, yielding the corresponding vicinal dibromide, such as (1,2-dibromoethyl)benzene. cardiff.ac.ukresearchgate.net The reaction can be performed in a two-phase water-chloroform system using aqueous NaBr/H₂SO₄ as the electrolyte. researchgate.net This process has been shown to be effective for styrene and its derivatives with mild electron-donating or electron-withdrawing groups on the benzene (B151609) ring, producing the vicinal dibromide in high yields (83-98%). researchgate.net In flow electrochemistry, using hydrobromic acid, styrene can be converted to the dibromide as the main product with a 54% yield under specific conditions. cardiff.ac.uk

Table 2: Electrochemical Bromination of Styrene

| Substrate | Electrolyte/Bromine Source | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Styrene | 25% NaBr/H₂SO₄ (aqueous) | Two-phase electrolysis (water-chloroform) | (1,2-dibromoethyl)benzene | 83-98% | researchgate.net |

| Styrene | Hydrobromic acid (180 mM) | Flow reactor, graphite (B72142) anode, 48 mA current | (1,2-dibromoethyl)benzene | 54% | cardiff.ac.uk |

Oxidative Bromination Systems (e.g., H₂O₂-HBr, NBS)

Oxidative bromination systems provide an alternative to the direct use of hazardous molecular bromine by generating the active brominating species in situ. These methods often offer improved selectivity and safety.

Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr) System

The H₂O₂-HBr system is an effective and environmentally conscious method for bromination. nih.gov It is particularly useful for synthesizing α-bromo and α,α-dibromo ketones, which are direct precursors to substituted styrenes via reactions like the Wittig olefination. nih.govorganic-chemistry.org The system functions by oxidizing bromide ions from HBr with hydrogen peroxide to generate bromine in situ.

Research has demonstrated the rapid bromination of 1-arylethanones in dioxane using the aqueous H₂O₂-HBr system. organic-chemistry.org This process can achieve complete conversion to 2,2-dibromo-1-arylethanones in as little as 20 minutes, with yields reaching up to 86%. organic-chemistry.org The reaction can also induce bromination of the aromatic ring if it contains electron-donating substituents. organic-chemistry.org The molar ratio of the reagents is a critical factor; for instance, in the synthesis of 2,2-dibromo-1-phenylethanone (B86434) from acetophenone, a fourfold molar excess of H₂O₂ relative to the substrate yielded the best results. organic-chemistry.org This methodology is applicable to a range of substituted acetophenones, making it a plausible route for the synthesis of 2,4-dibromoacetophenone from 4-bromoacetophenone.

The H₂O₂-HBr system has also been successfully employed for the oxidation-bromination of secondary benzylic alcohols directly into bromo ketones, achieving yields of up to 91%. nih.gov By adjusting the amounts of H₂O₂ and HBr, the reaction can be selectively directed to produce either mono- or dibromo ketones. nih.govrsc.org

| Substrate (1-Arylethanone) | H₂O₂ (mol equiv) | HBr (mol equiv) | Time (min) | Product | Yield (%) | Reference |

| Acetophenone | 4 | 2.5 | 20 | 2,2-Dibromo-1-phenylethanone | 84 | organic-chemistry.org |

| 4'-Methylacetophenone | 4 | 2.5 | 20 | 2,2-Dibromo-1-(p-tolyl)ethanone | 86 | organic-chemistry.org |

| 4'-Methoxyacetophenone | 4 | 3.5 | 20 | 1-(3-Bromo-4-methoxyphenyl)-2,2-dibromoethanone | 70 | organic-chemistry.org |

| 4'-Chloroacetophenone | 6 | 2.5 | 20 | 1-(4-Chlorophenyl)-2,2-dibromoethanone | 81 | organic-chemistry.org |

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, including allylic, benzylic, and aromatic ring substitutions. cdnsciencepub.com It is a solid, making it safer and easier to handle than liquid bromine.

One effective application of NBS is in the vicinal dibromination of olefins. A system employing NBS in conjunction with dimethyl sulfoxide (B87167) (DMSO) has been developed for the highly regio- and diastereoselective dibromination of styrenes. ias.ac.in For the reaction with styrene, optimizing the conditions to 3 equivalents each of NBS and DMSO in dichloromethane (B109758) (DCM) as a solvent resulted in the formation of vicinal dibromostyrene as the sole product. ias.ac.in This method demonstrates high efficiency and selectivity for a variety of substituted styrenes.

| Substrate (Styrene) | NBS (equiv) | DMSO (equiv) | Solvent | Time (h) | Product | Yield (%) | Reference |

| Styrene | 3 | 3 | DCM | 1 | 1,2-Dibromo-1-phenylethane | 95 | ias.ac.in |

| 4-Chlorostyrene | 3 | 3 | DCM | 1.5 | 1-(1,2-Dibromoethyl)-4-chlorobenzene | 93 | ias.ac.in |

| 4-Methylstyrene | 3 | 3 | DCM | 1.5 | 1-(1,2-Dibromoethyl)-4-methylbenzene | 95 | ias.ac.in |

| 4-Methoxystyrene | 3 | 3 | DCM | 1 | 1-(1,2-Dibromoethyl)-4-methoxybenzene | 93 | ias.ac.in |

Furthermore, NBS can be used for the direct bromination of aromatic rings. While direct multiple brominations on an unactivated ring can be challenging, NBS is effective for the regioselective bromination of activated aromatic systems, which can be precursors in a multi-step synthesis of this compound. chim.it

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ripublication.com The synthesis of this compound and its precursors can be made more environmentally benign by adopting methodologies that align with these principles.

The H₂O₂-HBr system is a prime example of a greener synthetic approach. nih.gov Its primary advantage is the use of hydrogen peroxide as the oxidant, which has a high atom efficiency and theoretically produces only water as a byproduct, satisfying the principle of Prevention by avoiding waste. psu.edu This system avoids the need for elemental bromine, aligning with the principle of Less Hazardous Chemical Syntheses . nih.govorganic-chemistry.org Some protocols using this system are performed "on water," using water as the reaction medium, which adheres to the principle of using Safer Solvents and Auxiliaries . rsc.org The convenience, use of inexpensive reagents, and low environmental impact make this system attractive for both laboratory and industrial applications. nih.govrsc.org

The use of N-Bromosuccinimide (NBS) also offers green chemistry advantages. As a crystalline solid, NBS is less hazardous to handle than volatile and highly corrosive liquid bromine. sci-hub.se Synthetic strategies that employ NBS can be designed to be more sustainable. For example, the NBS/DMSO system for olefin dibromination is efficient and highly selective, reducing the formation of unwanted byproducts. ias.ac.in Furthermore, developing catalytic systems that use NBS, rather than stoichiometric amounts, can significantly improve the atom economy and reduce waste, in line with the principle of Catalysis . chim.it

The following table summarizes the alignment of these oxidative bromination methods with key green chemistry principles.

| Green Chemistry Principle | H₂O₂-HBr System | N-Bromosuccinimide (NBS) System |

| Prevention | High atom efficiency of H₂O₂; water is the only byproduct, minimizing waste. psu.edu | High selectivity in certain systems (e.g., NBS/DMSO) reduces byproducts. ias.ac.in |

| Atom Economy | The oxidation reaction has an atom efficiency of 47%, which is favorable. psu.edu | Can be less favorable in stoichiometric reactions where the succinimide (B58015) portion becomes waste. Catalytic use improves atom economy. |

| Less Hazardous Chemical Syntheses | Avoids the use of highly toxic and corrosive elemental bromine by generating it in situ. nih.gov | As a solid, NBS is safer to handle and transport than liquid bromine. sci-hub.se |

| Safer Solvents and Auxiliaries | Reactions can be performed in or "on" water, a benign solvent. rsc.org | Can be used in greener solvents; avoids chlorinated solvents in some protocols. ias.ac.in |

| Design for Energy Efficiency | Many reactions proceed efficiently at ambient or moderately elevated temperatures. rsc.org | Reactions are often conducted at room temperature or with moderate heating. ias.ac.in |

| Catalysis | The system itself acts as a self-catalyzing oxidation-bromination process. | Can be used in conjunction with catalysts to improve efficiency and selectivity. chim.it |

Chemical Transformations and Reactivity of 2,4 Dibromostyrene

Electrophilic Addition Reactions

The vinyl group of 2,4-dibromostyrene is susceptible to electrophilic attack, a characteristic reaction of alkenes. The electron-rich double bond acts as a nucleophile, reacting with various electrophiles.

Bromine Addition Mechanisms

The addition of molecular bromine (Br₂) across the double bond of styrenes is a well-studied electrophilic addition reaction. science-revision.co.ukchemguide.co.uk The reaction proceeds through a multi-step mechanism involving a key intermediate. masterorganicchemistry.com

Bromonium Ion Intermediates

As a bromine molecule approaches the electron-dense π-bond of the styrene (B11656), the π electrons repel the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. youtube.com The π electrons of the alkene then attack the partially positive bromine atom, forming a new carbon-bromine bond and displacing a bromide ion. science-revision.co.uklibretexts.org Concurrently, a lone pair of electrons from the attached bromine atom interacts with the other carbon of the original double bond, forming a cyclic, three-membered ring intermediate known as a bromonium ion. masterorganicchemistry.comladykeanecollege.edu.in This cyclic structure is significant in determining the stereochemical outcome of the reaction. ladykeanecollege.edu.in Some studies suggest that for styrenes, the intermediate may be a highly unsymmetrical bromonium ion, bordering on an open-chain carbocation, due to the resonance stabilization of the positive charge by the phenyl ring. cdnsciencepub.com

Stereochemical Outcomes (Syn and Anti Addition)

The subsequent step involves the nucleophilic attack of the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. masterorganicchemistry.com This attack occurs from the side opposite to the bulky bromonium ion group, leading to a net anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.compsu.edulibretexts.org This means that the two bromine atoms add to opposite faces of the original double bond. masterorganicchemistry.com While anti-addition is the predominant outcome, the possibility of some syn-addition (addition to the same face) has been discussed, particularly in contexts where a more open carbocation-like intermediate might allow for some rotation before the final nucleophilic attack. cdnsciencepub.com Studies on substituted styrenes have shown that product distributions can result from both syn and anti addition, suggesting a weakly bridged intermediate rather than a completely free open ion. cdnsciencepub.com The stereoselectivity of bromine addition can also be influenced by the solvent. acs.org

Substituent Effects on Reaction Kinetics and Selectivity

The presence of the two bromine atoms on the phenyl ring of this compound significantly influences the rate and selectivity of electrophilic addition reactions. Bromine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. However, in the context of electrophilic addition to the vinyl group, their electronic effects on the reaction rate are more complex.

Electron-withdrawing substituents on the styrene ring generally decrease the rate of electrophilic addition by reducing the electron density of the double bond, making it less nucleophilic. For instance, studies on the bromination of various ring-substituted styrenes have shown that electron-withdrawing groups slow down the reaction. cdnsciencepub.com A Hammett plot for the bromination of styrenes yields a negative ρ (rho) value, indicating that the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups. cdnsciencepub.comcdnsciencepub.com This is because the transition state leading to the bromonium ion has a buildup of positive charge that is destabilized by electron-withdrawing substituents. redalyc.org

Conversely, in radical additions, the effects can be different. For example, in the addition of electrophilic radicals to substituted styrenes, substituents at the attacked carbon atom exert significant rate-decreasing effects. uni-muenchen.de A Hammett study on the aza-electrophilic addition to styrenes revealed that substrates with electron-releasing groups had a higher reaction rate, suggesting the involvement of a carbocation intermediate. acs.org

Nucleophilic Trapping of Reactive Intermediates

During the electrophilic addition of bromine, the intermediate bromonium ion (or carbocation) can be "trapped" by other nucleophiles present in the reaction mixture besides the bromide ion. thieme-connect.de If the reaction is carried out in a nucleophilic solvent, such as water or an alcohol, the solvent molecules can act as nucleophiles. rsc.org

For example, in the presence of water, a bromohydrin is formed where a bromine atom adds to one carbon and a hydroxyl group from water adds to the other. libretexts.org Similarly, using an alcohol as a solvent or nucleophile can lead to the formation of a bromoalkoxy derivative. rsc.org The competition between the bromide ion and the solvent (or other added nucleophile) for the attack on the intermediate depends on the concentration and nucleophilicity of the competing species. cdnsciencepub.com Studies have shown that in the presence of a large excess of nucleophiles like acetate (B1210297) or nitrate, the corresponding α-acetoxy-β-bromide or α-nitrato-β-bromide products are formed alongside the dibromide. cdnsciencepub.com

The regioselectivity of this trapping is governed by the nature of the intermediate. In the case of an unsymmetrical intermediate like that from styrene, the nucleophile will preferentially attack the more electrophilic carbon atom, which is typically the one that can better stabilize a positive charge (the benzylic carbon). chemguide.co.uk

Carbon-Carbon Coupling Reactions

The bromine atoms on the aromatic ring of this compound provide reactive sites for various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecules. catalysis.blog These reactions are typically catalyzed by transition metals, most commonly palladium. catalysis.blogchiba-u.jp

The general mechanism for many of these cross-coupling reactions involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. catalysis.blog

Transmetalation: An organometallic reagent transfers its organic group to the palladium catalyst, displacing the bromide. catalysis.blog

Reductive Elimination: The two organic groups on the palladium catalyst couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. catalysis.blog

Due to the presence of two bromine atoms at different positions (ortho and para), selective coupling at one position over the other can be a synthetic challenge and often depends on the specific reaction conditions and catalysts used.

Examples of carbon-carbon coupling reactions applicable to aryl bromides like this compound include:

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. catalysis.blogpreprints.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. catalysis.blog

Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, typically using a copper co-catalyst. catalysis.blog

Stille Coupling: This reaction uses an organotin reagent as the coupling partner for the aryl bromide, catalyzed by palladium. catalysis.blogrsc.org

These coupling reactions allow for the introduction of a wide variety of substituents onto the aromatic ring of this compound, making it a versatile building block in the synthesis of polymers, pharmaceuticals, and materials for organic electronics. lookchem.comlookchem.comontosight.ai

Interactive Data Table: Properties of Dibromostyrene Isomers

Below is a data table summarizing some of the physical and chemical properties of various dibromostyrene isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 24162-63-8 nih.govhoffmanchemicals.com | C₈H₆Br₂ nih.govhoffmanchemicals.com | 261.94 nih.govhoffmanchemicals.com | 260 at 760 mmHg lookchem.com |

| 2,3-Dibromostyrene | 327860-93-3 | C₈H₆Br₂ ontosight.ai | 261.94 | 140-150 at 10 mmHg ontosight.ai |

| 2,5-Dibromostyrene | 32917-57-0 lookchem.com | C₈H₆Br₂ lookchem.comontosight.ai | 261.94 lookchem.com | 267.9 at 760 mmHg lookchem.com |

| 3,4-Dibromostyrene (B12731531) | 24162-64-9 smolecule.com | C₈H₆Br₂ smolecule.com | 261.94 | Not available |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The Heck reaction, for instance, couples unsaturated halides with alkenes to create substituted alkenes. wikipedia.orgmdpi.com While this compound itself is a substrate for Heck reactions, where it can be arylated or vinylated at one of the bromine positions, the vinyl group can also participate in such couplings. organic-chemistry.org The general catalytic cycle for these transformations typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. uwindsor.ca

The development of highly active catalysts, including those with bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, has expanded the scope of these reactions, often allowing them to proceed under milder conditions. organic-chemistry.orgnsf.govrug.nl

Derivatization through Aromatic C-Br Bond Activation

The two bromine atoms on the aromatic ring of this compound exhibit different reactivities, enabling selective functionalization. The C-Br bond at the 4-position (para to the vinyl group) is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond at the 2-position (ortho to the vinyl group). This regioselectivity is attributed to the relative rates of oxidative addition of the palladium catalyst to the C-Br bonds. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. organic-chemistry.org Studies on non-symmetric dibromobenzenes, including derivatives similar to this compound, have shown that the presence of an adjacent alkene can influence the rate of oxidative addition, leading to selective coupling. rsc.org For this compound, Suzuki-Miyaura coupling with an arylboronic ester predominantly yields the product arylated at the C4 position. nih.gov This selectivity is not primarily due to steric or electronic factors but rather the kinetics of the palladium insertion. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The reactivity trend for halides in Sonogashira coupling is generally I > Br > Cl > F, making the C-Br bonds of this compound suitable for this transformation. wikipedia.orgorganic-chemistry.org By carefully controlling reaction conditions, it is possible to achieve selective coupling at one of the bromine sites, typically favoring the more reactive C4 position. libretexts.org

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. organic-chemistry.orgsynarchive.com Similar to other palladium-catalyzed cross-couplings, the reaction with this compound can be directed to selectively functionalize one of the C-Br positions. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. harvard.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dibromoarenes This table provides illustrative examples of regioselectivity in cross-coupling reactions involving dibromo-substituted aromatic compounds, which is analogous to the behavior of this compound.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Major Product | Selectivity Rationale | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Arylboronic ester | Pd(0) catalyst | C4-arylated product | Faster rate of oxidative addition at the C4-Br bond. | nih.gov |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh3)4, microwave | C4-arylated product | Favored oxidative addition at the C4-chlorine bond. | mdpi.com |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(0)/Cu(I) catalyst | Alkynylation at the C4-I position | Higher reactivity of the C-I bond over the C-Br bond. | libretexts.org |

Functional Group Interconversions

Beyond cross-coupling, the functional groups of this compound can undergo various other transformations.

Reactions at the Vinyl Moiety

The vinyl group is a key site for polymerization and other addition reactions.

Polymerization: this compound can undergo polymerization to produce poly(this compound). lookchem.com Halogenated styrenes are noted to be significantly more reactive towards polymerization than unsubstituted styrene. epo.org The rate of thermal polymerization for dibromostyrenes is more than ten times that of styrene. epo.org This high reactivity necessitates the use of stabilizers, such as N,N-diethylhydroxylamine, to prevent premature polymerization during storage. epo.orggoogle.com Copolymers can also be formed, for instance, with acrylic acid and 1,3-butadiene (B125203), to create flame-retardant latexes. google.com

Other Additions: The double bond of the vinyl group can undergo typical alkene reactions. For example, dihydroxylation can convert the vinyl group into a diol. This has been demonstrated in the synthesis of oligo(p-phenylene vinylene) diols, where Upjohn dihydroxylation conditions (using OsO₄ and N-methylmorpholine N-oxide) were effective. rsc.org

Modifications of the Aromatic Ring

The bromine atoms on the aromatic ring can be transformed through reactions other than palladium-catalyzed coupling.

Halogen-Metal Exchange: The C-Br bonds can be converted into organometallic species through halogen-metal exchange, most commonly using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. tcnj.eduwikipedia.org This reaction forms an aryllithium intermediate which can then be quenched with various electrophiles to introduce new functional groups. tcnj.edu Research on 3-substituted 1,2-dibromo arenes has shown that this exchange occurs with high regioselectivity, predominantly at the 2-position, influenced by the nature of adjacent substituents. organic-chemistry.org A similar principle of regioselective lithiation can be applied to this compound, allowing for the introduction of a functional group at either the C2 or C4 position by careful choice of reagents and conditions. For example, lithiation followed by treatment with DMF can introduce a formyl group. rsc.org

Nickel-Mediated Halogen Exchange: It is also possible to exchange the bromine atoms for other halogens. Heating an aryl bromide with a nickel(II) halide (e.g., NiCl₂) in a solvent like DMF can smoothly convert it to the corresponding aryl chloride. frontiersin.org

Polymerization Science of 2,4 Dibromostyrene

Homopolymerization Studies

Homopolymerization of 2,4-dibromostyrene involves the reaction of monomer molecules with each other to form a polymer chain. These studies are fundamental to understanding the intrinsic reactivity of the monomer.

Kinetic Investigations of Thermal Polymerization

Kinetic studies of the thermal polymerization of styrenic monomers are crucial for process control and understanding reaction mechanisms. Research has shown that the introduction of bromine atoms into the styrene (B11656) nucleus activates the vinyl group toward polymerization.

Comparative studies on the rates of thermal polymerization have established a clear reactivity trend: 2,4,5-tribromostyrene polymerizes at a more rapid rate than dibromostyrene, which in turn polymerizes significantly faster than unsubstituted styrene. epo.orgdtic.mil In fact, the polymerization rate of dibromostyrene has been observed to be more than ten times that of styrene. epo.org One study noted the following order for the polymerization rates of various dibromostyrene isomers: 2,5- > 2,4- (+2,3-) > 3,4-. jst.go.jp

Unstabilized this compound can polymerize rapidly, with one study showing that a sample without any stabilizing agent experienced a one percent drop in volume due to polymerization after only seven hours at 50°C. epo.org The kinetics of such polymerization reactions can be followed using techniques like dilatometry or differential scanning calorimetry (DSC), which measures the heat generated during the exothermic polymerization process. epo.orgmdpi.com Kinetic models, often assuming first-order or more complex autoaccelerated reactions, can be fitted to the experimental data to derive parameters like the rate constant and activation energy. dtic.milmdpi.com

Mechanisms of Polymerization Initiation and Propagation (e.g., Free Radical, Ionic)

Like other vinyl monomers, this compound can be polymerized through different mechanisms, primarily free radical and ionic (cationic or anionic) pathways. mertenlab.dekpi.ua

Free Radical Polymerization: This is a common method for polymerizing styrenic monomers. google.com The process involves three main steps: initiation, propagation, and termination. mertenlab.de

Initiation: The process begins with the generation of free radicals from an initiator compound, such as a peroxide or an azo compound (e.g., AIBN), through thermal or photochemical decomposition. mertenlab.dersc.org These highly reactive radicals then attack the double bond of a this compound monomer, creating a new, larger radical. rsc.org

Propagation: The newly formed monomer radical adds to subsequent this compound molecules in a repeating fashion, rapidly extending the polymer chain. mertenlab.de Each addition regenerates the radical at the growing end of the chain. rsc.org

Termination: The growth of a polymer chain ceases when two growing radical chains combine or undergo disproportionation. mertenlab.de

The increased reactivity of brominated styrenes suggests that the bromine substituents activate the vinyl group, making it more susceptible to radical attack. epo.org

Ionic Polymerization: This mechanism involves charged intermediates (carbocations or carbanions) and is highly sensitive to the solvent and impurities.

Cationic Polymerization: This is initiated by strong Lewis acids or protonic acids. kpi.ua Studies have shown that dibromostyrene can undergo cationic polymerization. For instance, when polymerized in toluene, the formation of dimers and trimers was observed, indicating a chain transfer reaction with the solvent. sandiego.edu This method can be used to produce low molecular weight polymers. sandiego.edu

Anionic Polymerization: This is initiated by strong nucleophiles like organolithium compounds (e.g., n-butyllithium). kpi.uarsc.org This method is known for producing "living polymers" where termination reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and block copolymers. kpi.ua Monomers with anion-stabilizing substituents are good candidates for this method. kpi.ua

Copolymerization Strategies

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy to tailor the properties of the final polymer. This compound is used in copolymerizations to impart specific properties, such as flame retardancy, to the resulting material.

Copolymerization with Unsubstituted Styrene and Other Styrenic Monomers

The copolymerization of this compound (M₁) with styrene (M₂) is a significant area of study. The behavior of this copolymerization is described by monomer reactivity ratios (r₁ and r₂), which compare the rate constant of a growing polymer chain adding its own type of monomer versus the other monomer. open.educaltech.edu

The reactivity ratios can be determined experimentally by polymerizing various feed ratios of the two monomers to low conversion and then analyzing the composition of the resulting copolymer, often using techniques like NMR spectroscopy. scielo.org The data is then fitted to models like the Fineman-Ross or Kelen-Tüdös equations. scielo.org A key study on the copolymerization of dibromostyrene and 2,4,5-tribromostyrene with styrene was conducted by Cubbon and Smith in 1969. acs.org

The product of the reactivity ratios (r₁ x r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 1 (Ideal Copolymerization): The monomers are incorporated randomly, and the composition is determined by the feed ratio. open.educaltech.edu

r₁r₂ ≈ 0 (Alternating Copolymerization): The monomers show a strong preference to add to the other type, leading to an alternating sequence. open.educaltech.edu

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1. caltech.edu

While the specific reactivity ratios for the this compound/styrene pair from the Cubbon and Smith study are not detailed here, the general principle of using reactivity ratios is fundamental to predicting and controlling the copolymer structure. The table below shows examples of reactivity ratios for various styrenic and other vinyl monomer pairs.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ x r₂ | Copolymer Type Tendency |

|---|---|---|---|---|---|

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.24 | Alternating |

| Styrene | Acrylonitrile | 0.40 | 0.04 | 0.016 | Strongly Alternating |

| Styrene | 1,3-Butadiene (B125203) | 0.78 | 1.35 | 1.05 | Ideal/Random |

| Styrene | Vinyl Acetate (B1210297) | 55 | 0.01 | 0.55 | Random (near-homopolymer of Styrene) |

Data sourced from reference open.edu.

Copolymerization with Conjugated Dienes (e.g., 1,3-Butadiene)

Copolymerizing this compound with conjugated dienes like 1,3-butadiene is a method used to produce flame-retardant synthetic rubbers. The resulting copolymers combine the elasticity imparted by the diene units with the flame-retardant properties of the brominated styrene units.

These copolymerizations can be carried out using various techniques, including anionic and coordination polymerization. Anionic copolymerization of styrene and butadiene is a well-established industrial process. nih.gov Coordination polymerization using catalysts like CpTiCl₃/MAO has also been employed for copolymerizing 1,3-butadiene with substituted butadienes. Such methods allow for control over the resulting copolymer's molecular weight, microstructure (e.g., 1,4- vs. 1,2-addition of the diene), and properties like the glass transition temperature (Tg).

Terpolymers, involving three different monomers, can also be synthesized. For example, terpolymers of this compound, unsubstituted styrene, and 1,3-butadiene have been developed to balance properties and cost. sandiego.edu

Graft Copolymerization Techniques and Latex Synthesis

Graft copolymerization is a powerful method to impart new properties to existing polymers by chemically bonding side chains of a different monomer. In the context of this compound, this technique is particularly valuable for introducing flame retardancy to various polymer latexes.

An emulsion polymerization technique is commonly employed for the synthesis of dibromostyrene-grafted lattices. osti.gov This process involves dispersing the this compound monomer in an aqueous medium containing a pre-existing polymer latex and an initiator. The choice of the base latex is critical and is primarily determined by the desired glass transition temperature (Tg) of the final product. osti.gov A range of commercial lattices can be used for this purpose, including:

Rhoplex HA-24 and HA-8

Hystretch V-29

Airflex 465, 4500, 4514, and 4530

Pliolite SBR latex

Polybutadiene (B167195) latex

The resulting graft latex is a complex system characterized by several key parameters, including solids content, bromine content, the extent of grafted dibromostyrene, and ultimately, its flame retardancy. osti.gov The successful grafting of poly(this compound) chains onto the backbone of the host polymer creates a stable, flame-retardant latex suitable for a variety of coating applications. osti.govgoogleapis.com

A general procedure for graft copolymerization in a latex system involves introducing the base latex into a reactor, followed by purging with an inert gas like nitrogen to remove oxygen. scielo.br A redox initiator system, such as tert-butyl hydroperoxide (TBHPO) and tetraethylene pentamine (TEPA), is often added, followed by the this compound monomer. scielo.brresearchgate.net The reaction is typically carried out with stirring at a controlled temperature. scielo.br The unreacted monomer can then be removed, and the final product is a stable graft copolymer latex. scielo.br

The morphology of such graft copolymers often reveals a core-shell structure, where the original polymer forms the core and the grafted polystyrene or its derivative forms a nano-layer shell. scielo.brresearchgate.net This structure is crucial for the effective performance of the material.

Synthesis of Hyperbranched Polymers Utilizing Dibromostyrene Derivatives

Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure and a large number of terminal functional groups. nih.govmdpi.com Their unique globular structure leads to properties like low viscosity, high solubility, and high functionality compared to their linear counterparts. nih.gov Dibromostyrene derivatives have been utilized in the synthesis of these complex architectures.

One approach involves the Pd-catalyzed cross-coupling reaction of a dibromostyrene derivative, such as 4-(5-hexynyloxy)-β,β-dibromostyrene. researchgate.net This polymerization can be carried out in solution or on a solid support. researchgate.net The use of a solid support, like an aromatic polyamide, has been shown to significantly increase the degree of branching from 30-35% in solution to 60-65%. researchgate.net However, this often comes at the cost of a lower molecular weight. researchgate.net

Another strategy is the copolymerization of different dibromostyrene monomers. For instance, the copolymerization of β,β′-dibromo-4-(10-undecynoyloxy)styrene with β,β′-dibromo-4-ethynylstyrene via a Heck reaction can produce partially soluble hyperbranched copolymers with extended average conjugation lengths. researchgate.net

The synthesis of hyperbranched polymers can be broadly categorized into three main methods:

Step-growth polycondensation of ABx (x ≥ 2) monomers. nih.gov

Self-condensing vinyl polymerization (SCVP) . nih.gov

Ring-opening polymerization . nih.gov

For dibromostyrene derivatives, the synthesis often falls under modifications of step-growth or self-condensing vinyl polymerizations. The structure of these hyperbranched polymers is typically elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. researchgate.net

| Monomer | Polymerization Method | Support | Degree of Branching | Molecular Weight ( g/mol ) |

| 4-(5-hexynyloxy)-β,β-dibromostyrene | Pd-catalyzed cross-coupling | Solution | 30-35% | 17000-18000 |

| 4-(5-hexynyloxy)-β,β-dibromostyrene | Pd-catalyzed cross-coupling | Solid Support | 50-65% | 4000-8000 |

Polymer Architecture and Microstructure Control

The architecture of a polymer, which describes how monomers are connected and how polymer chains interact, is a critical factor in determining its final properties. mcpolymers.com For polymers derived from this compound, controlling the architecture allows for the tailoring of materials for specific applications.

The primary ways to control polymer architecture include:

Choice of monomer(s) : The inherent properties of this compound are the starting point.

Monomer connectivity : This determines if the polymer is linear, branched, or cross-linked.

Polymer chain length (Molecular Weight) : This influences many physical properties.

Inter-chain interactions : These are governed by forces like van der Waals forces or hydrogen bonds. mcpolymers.com

In the case of poly(this compound) and its copolymers, the architecture can be controlled through the polymerization technique. For instance, free radical polymerization can lead to linear or branched structures, while the techniques described for hyperbranched polymers create highly complex, three-dimensional architectures. google.com

The microstructure of a polymer refers to the arrangement of the monomer units within the polymer chain. For copolymers of this compound, this includes the sequence of the different monomer units (e.g., random, alternating, block). For example, in a copolymer of dibromostyrene and butadiene, the microstructure of the polybutadiene phase (cis-1,4, trans-1,4, and 1,2-vinyl content) significantly impacts the rubbery properties of the material. google.com

Controlling the molecular weight and molecular weight distribution is also a key aspect of microstructure control. illinois.edu Techniques like living polymerization can provide precise control over these parameters, leading to well-defined polymer architectures. numberanalytics.com The molecular weight of poly(this compound) and its copolymers is typically at least 25,000 g/mol , and often preferably over 100,000 g/mol for desirable physical properties. google.com

Performance Characteristics of Derived Polymeric Materials

The incorporation of this compound into a polymer backbone imparts several key performance characteristics, most notably flame retardancy and enhanced thermal stability.

Flame Retardancy: Poly(this compound) is a polymeric flame retardant. lanxess.com This means it is inherently flame retardant due to its chemical structure, and it is used as an additive or comonomer to make other materials flame retardant. For instance, graft copolymerization of this compound onto various lattices produces flame-retardant products for coating applications. osti.govgoogleapis.com The bromine atoms in the polymer act as radical traps in the gas phase during combustion, interrupting the exothermic processes and inhibiting the spread of flames.

Thermal Stability: The introduction of dibromostyrene can increase the thermal stability of polymers. For example, in composites of polystyrene and asphaltenes, the addition of asphaltenes, which are complex hydrocarbon mixtures, has been shown to increase the degradation temperature of the polystyrene. researchgate.net Similarly, the aromatic and halogenated nature of this compound contributes to the thermal stability of polymers containing it. Poly(dibromostyrene) generally has a higher glass transition temperature than copolymers of dibromostyrene. lanxess.com

In graft copolymers, the grafted poly(dibromostyrene) can significantly increase the storage modulus of the material. For example, grafting styrene onto deproteinized natural rubber increased the storage modulus by a factor of 25. researchgate.net A similar stiffening effect can be expected with this compound.

Copolymers of dibromostyrene with monomers like butadiene can result in materials with a good balance of physical properties and flame retardancy. google.com

The incorporation of poly(dibromostyrene) into blends, for example with polyphenylene ether (PPE), can be used to create materials with outstanding hydrolytic stability, low moisture absorption, and excellent dielectric properties for applications like electronic circuit boards. ipc.org

| Property | Effect of this compound Incorporation | Reference |

| Flame Retardancy | Imparts flame retardant properties. | osti.govgoogleapis.com |

| Thermal Stability | Generally increases the thermal stability and glass transition temperature. | lanxess.com |

| Mechanical Properties | Can increase stiffness (storage modulus). | researchgate.net |

| Dielectric Properties | Contributes to low dielectric constant and dissipation factor in blends. | ipc.org |

| Moisture Absorption | Helps maintain low moisture absorption in blends. | ipc.org |

Advanced Characterization and Computational Studies of 2,4 Dibromostyrene

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity and purity of 2,4-dibromostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR spectra offer unique insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the vinyl group protons and the aromatic ring protons. The vinyl protons typically appear as a set of doublets of doublets due to geminal, cis, and trans couplings. The aromatic protons show complex splitting patterns resulting from their coupling with each other. The integration of these signals corresponds to the number of protons in each environment.

Interactive Data Table: ¹H NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). Data can vary slightly based on the solvent used.)

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

| Aromatic H | 7.20-7.80 | Multiplet (m) |

| Vinyl H (α to ring) | 6.60-6.80 | Doublet of Doublets (dd) |

| Vinyl H (β to ring, trans) | 5.70-5.90 | Doublet (d) |

| Vinyl H (β to ring, cis) | 5.30-5.50 | Doublet (d) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net It shows distinct peaks for each unique carbon atom. The carbon atoms bonded to bromine atoms are significantly influenced by the halogen's electronegativity. The olefinic carbons of the vinyl group and the aromatic carbons appear in characteristic regions of the spectrum. researchgate.netrsc.org

Interactive Data Table: ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Assignments are based on typical values for substituted styrenes.)

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=C (Vinyl) | 135-137 |

| C=C (Vinyl) | 116-118 |

| C-Br (Aromatic) | 120-124 |

| C-Br (Aromatic) | 121-125 |

| C-H (Aromatic) | 128-134 |

| C-C (Aromatic, substituted) | 138-140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features. nist.govchemicalbook.com

Key absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (vinyl): Also appears in the 3000-3100 cm⁻¹ region.

C=C stretching (aromatic): A series of peaks in the 1450-1600 cm⁻¹ range.

C=C stretching (vinyl): A peak around 1620-1640 cm⁻¹.

C-H bending (out-of-plane): Strong bands in the 800-900 cm⁻¹ region, indicative of the aromatic substitution pattern.

C-Br stretching: Found in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Vinyl C-H Stretch | 3010-3040 | Medium |

| Vinyl C=C Stretch | 1625-1635 | Medium-Weak |

| Aromatic C=C Stretch | 1470-1590 | Medium-Strong |

| C-H Out-of-Plane Bend | 820-880 | Strong |

| C-Br Stretch | 550-650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. memphis.edu For this compound, MS is crucial for determining its molecular weight and elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum of this compound displays a characteristic isotopic pattern for the molecular ion peak. chemguide.co.uk This results in three peaks: the M+ peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), and the M+4 peak (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1. chemguide.co.uk

The fragmentation of the molecular ion provides further structural information. orgchemboulder.comtutorchase.com Common fragmentation pathways include the loss of a bromine atom (M-Br) or the cleavage of the vinyl group.

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and analyzing complex mixtures. energetic-materials.org.cngoogle.com Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method. amazonaws.comresearchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. epa.gov The separated components then enter the mass spectrometer for identification. This method allows for both the quantification of this compound and the identification of any impurities present. google.com High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities, using a reverse-phase column and a mobile phase typically consisting of acetonitrile (B52724) and water. sielc.com

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scispace.comrsc.org For this compound, DFT calculations can predict its geometry, molecular orbital energies, and electron distribution. rsc.orgmdpi.comorientjchem.org

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and optical properties. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. orientjchem.org It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. mdpi.com

These computational studies offer a deeper understanding of the electronic characteristics that govern the chemical behavior of this compound. mdpi.comdoi.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Steric Effects and Polymeric Systems

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for investigating the structure, dynamics, and interactions within molecular systems. nih.govnih.gov In the context of this compound, these methods are particularly useful for understanding steric effects at the molecular level and for modeling the behavior of its corresponding polymer, poly(this compound).

MM methods utilize classical mechanics to approximate the potential energy surface of a molecule. nih.gov This approach is computationally less demanding than quantum mechanical calculations, making it suitable for large systems like polymers. nih.govmdpi.com The energy of the system is calculated using a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). ethz.ch

MD simulations build upon MM by solving Newton's equations of motion for each atom in the system, providing a trajectory of the system's evolution over time. nih.govresearchgate.net This allows for the study of dynamic processes and the calculation of time-averaged properties. researchgate.net For polymeric systems, MD simulations can provide insights into chain conformation, packing, and mobility. rsc.orgmdpi.com

Steric Effects:

The two bromine atoms on the phenyl ring of this compound introduce significant steric bulk. MM calculations can be employed to determine the preferred conformation of the vinyl group relative to the aromatic ring. These calculations can quantify the steric hindrance and its impact on the molecule's geometry.

Polymeric Systems:

For poly(this compound), MD simulations are invaluable for understanding its macroscopic properties based on its microscopic structure and dynamics. Key areas of investigation include:

Chain Conformation and Flexibility: Simulations can predict the radius of gyration and other parameters that describe the size and shape of the polymer chains in different environments.

Amorphous Cell Modeling: To simulate the bulk polymer, an amorphous cell containing multiple polymer chains can be constructed. The system is then subjected to energy minimization and annealing cycles to achieve a realistic, low-energy configuration. mdpi.com

Intermolecular Interactions: MD simulations can elucidate the nature and strength of interactions between polymer chains, which are crucial for determining the material's mechanical and thermal properties. The presence of bromine atoms influences these interactions through both steric and electrostatic effects.

Miscibility with Other Polymers: The behavior of poly(this compound) in blends with other polymers can be investigated. By calculating parameters like radial distribution functions, researchers can predict the miscibility of the blend. rsc.org For instance, simulations can reveal whether the different polymer chains are well-dispersed or tend to aggregate. rsc.org

Coarse-grained (CG) MD simulations can also be employed to study larger systems and longer timescales, which are often relevant for polymeric materials. nih.gov In CG models, groups of atoms are represented as single "beads," reducing the computational cost. nih.gov

Theoretical Calculations for Reaction Mechanisms and Conformational Analysis

Theoretical calculations, particularly those based on quantum mechanics (QM), provide a detailed understanding of the electronic structure of molecules, which is essential for studying reaction mechanisms and conformational preferences. mdpi.com Hybrid QM/MM methods, which treat a reactive portion of a system with QM and the remainder with MM, are especially powerful for studying reactions in large systems. nih.govmpg.de

Reaction Mechanisms:

Computational chemistry can be used to elucidate the pathways of reactions involving this compound. For example, in a copper-catalyzed reaction of N-monosubstituted hydrazones with carbon tetrabromide, theoretical studies have helped to understand the competitive formation of dibromostyrenes and dibromodiazadienes. researchgate.net These calculations can identify key intermediates and transition states, providing insights into the reaction's feasibility and selectivity. researchgate.netsumitomo-chem.co.jp

The mechanism often involves radical intermediates. researchgate.net Theoretical calculations can help to rationalize the stability and subsequent transformations of these species. researchgate.net By mapping the potential energy surface, researchers can determine the activation energies for different reaction pathways, which in turn allows for the prediction of the major products under specific reaction conditions. sumitomo-chem.co.jp

Conformational Analysis:

The conformational landscape of this compound is influenced by the rotational barrier around the single bond connecting the vinyl group to the phenyl ring. Theoretical methods can be used to calculate the energy of the molecule as a function of this dihedral angle.

For the parent molecule, styrene (B11656), computational studies have shown that the planar conformation is the most stable. cdnsciencepub.com The introduction of substituents, such as the two bromine atoms in this compound, can alter the rotational potential. Calculations can predict the energy difference between planar and non-planar conformations and the height of the rotational barrier. This information is crucial for understanding the molecule's reactivity and its spectroscopic properties.

Structure-Reactivity Relationship Predictions

The concept of structure-reactivity relationships posits that the chemical reactivity of a molecule is intrinsically linked to its molecular structure. home.blog Computational chemistry offers a powerful framework for quantifying these relationships and making predictions about how changes in structure will affect reactivity.

For this compound, several structural features influence its reactivity:

Electronic Effects: The bromine atoms are electron-withdrawing groups, which can influence the electron density distribution in the aromatic ring and the vinyl group. This can affect the molecule's susceptibility to electrophilic and nucleophilic attack. Computational methods can quantify these effects through the calculation of atomic charges and molecular orbitals.

Steric Effects: As discussed previously, the steric bulk of the bromine atoms can hinder the approach of reactants to certain positions on the molecule, thereby influencing the regioselectivity of reactions. home.blog

Aromaticity and Conjugation: The extent of π-electron delocalization between the vinyl group and the phenyl ring affects the molecule's stability and reactivity. Theoretical calculations can assess the degree of conjugation and how it is perturbed by the bromine substituents.

By systematically studying a series of related compounds, quantitative structure-reactivity relationships (QSAR) can be developed. These models correlate calculated molecular descriptors with experimentally observed reactivity, enabling the prediction of reactivity for new, unstudied compounds. patonlab.com For instance, the activation energies for a particular reaction could be calculated for a series of substituted styrenes to predict how the reaction rate will change with different substitution patterns. sumitomo-chem.co.jp

Emerging Applications and Future Research Directions

Development of Specialty Polymeric Materials

The primary application of 2,4-dibromostyrene is as a monomer or co-monomer in the synthesis of specialty polymers, particularly those requiring flame retardant properties. The presence of bromine atoms in the polymer structure inherently imparts flame resistance.

Research has demonstrated the creation of flame-retardant copolymers using this compound. google.com For instance, it can be copolymerized with aliphatic conjugated dienes like 1,3-butadiene (B125203) to produce halogenated styrene-based polymers. google.com These copolymers are valuable in applications requiring fire-resistant materials. google.com The polymerization can be achieved through various techniques, including emulsion, solution, or suspension polymerization, using free-radical initiators. google.com In some formulations, this compound is used to create a carboxylic latex by being copolymerized with acrylic acid and 1,3-butadiene. google.com

Beyond its role in flame retardancy, this compound is listed as a potential monomer in the creation of a wide array of other copolymers and thermoplastic elastomers. beilstein-journals.orggoogle.com It can be incorporated into polymers alongside monomers such as α-methylstyrene and acrylonitrile, or used to create copolymers with maleic half-esters. google.commdpi.com These materials find use in thermoplastic vulcanizate compositions and pressure-sensitive adhesives. rsc.orgfrontiersin.org For example, poly(this compound) is specifically mentioned as a brominated polystyrene flame retardant used in polybutylene terephthalate (B1205515) (PBT) resin compositions for electronic and automotive components.

The following table, derived from patent data, illustrates an example of the scale-up process for preparing a copolymer of dibromostyrene and butadiene, highlighting reaction parameters and thermal stability. google.com

Table 1: Scale-Up Preparation of Dibromostyrene-Butadiene Copolymer

| Parameter | Value |

|---|---|

| Monomer Charge (M:B Ratio) | 75:25 |

| Reaction Time | 1.5 hours |

| Conversion | 80% |

| Final Polymer Composition (M:B Ratio) | 76:24 |

| Thermogravimetric Analysis (TGA) | |

| 5% Weight Loss | 368 °C |

| 10% Weight Loss | 380 °C |

| 25% Weight Loss | 404 °C |

| 50% Weight Loss | 433 °C |

Data sourced from U.S. Patent US5066752A. google.com M = dibromostyrene; B = butadiene.

Applications in Organic Electronic Devices

The field of organic electronics represents an emerging area of interest for this compound, although it is still in the early stages of exploration. Chemical suppliers categorize this compound as a building block for organic and printed electronics, indicating its potential use in this high-tech sector. The structure of this compound is well-suited for creating materials used in electronic devices. The polymerizable vinyl group can be used to form conjugated polymers, which are the foundation of many organic semiconductors.

Furthermore, the bromine atoms can be substituted through various chemical reactions to tune the electronic properties of the resulting materials, a critical aspect in designing semiconductors for specific applications like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). mdpi.com For instance, polymers used in OFETs often consist of donor-acceptor units to achieve high charge carrier mobility. While specific research detailing the integration and performance of this compound-based polymers in electronic devices is not yet widespread, its functional handles make it a promising candidate for future development of novel organic semiconductors. It may also find use in ancillary materials, such as in adhesives for electronic components.

Role as a Versatile Building Block in Complex Molecular Synthesis

The trifunctional nature of this compound—possessing a vinyl group and two chemically distinct bromine atoms—makes it a highly versatile building block for organic synthesis. These reactive sites can be addressed selectively to construct complex molecular architectures.

The vinyl group can participate in polymerization and various addition reactions. The two bromine atoms, located at the ortho and para positions relative to the vinyl group, serve as handles for metal-catalyzed cross-coupling reactions. This allows for the sequential introduction of different functional groups. Reactions such as Suzuki, Heck, and Sonogashira coupling, which are cornerstones of modern organic synthesis, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the bromine sites. This versatility enables the synthesis of a wide range of derivatives. For example, downstream products derived from this compound include (2,4-dibromophenyl)methanol and (2,4-dibromophenyl)acetic acid, demonstrating its utility as a starting material.

The potential for selective functionalization makes this compound a valuable precursor for creating libraries of compounds for pharmaceutical research or for building larger, functional molecules for materials science.

Table 2: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Vinyl Group | Radical Polymerization | Homopolymers or Copolymers |

| Vinyl Group | Heck Reaction | Substituted Stilbenes |

| Aryl-Bromine Bond | Suzuki Coupling | Biaryl Compounds |

| Aryl-Bromine Bond | Sonogashira Coupling | Aryl-Alkynes |

| Aryl-Bromine Bond | Buchwald-Hartwig Amination | Aryl-Amines |

| Aryl-Bromine Bond | Grignard Formation / Lithiation | Functionalized Benzaldehydes, Benzoic Acids |

Innovation in Catalysis Utilizing this compound Precursors

A forward-looking area of research is the use of this compound as a precursor for synthesizing novel catalysts and ligands. While its use with catalysts is established in polymerization, its use in making catalysts is a field with innovative potential. rsc.org

The reactive bromine atoms on the styrene (B11656) ring could be substituted with phosphorus-containing moieties to create new phosphine (B1218219) ligands. These ligands are crucial components of many transition-metal catalysts used in organic synthesis. The presence of the vinyl group on the same molecule opens up the possibility of creating polymerizable ligands. Such a monomer could be copolymerized to create polymer-supported catalysts, which offer advantages in terms of catalyst separation, recovery, and recycling.

Although dedicated research on the synthesis of catalysts from this compound is not yet prominent, the molecular structure provides a clear pathway for future innovations in ligand design and heterogeneous catalysis. This remains a promising, yet underexplored, avenue for future research.

Advanced Research on Synthesis Scale-Up and Process Optimization

The increasing interest in this compound and its polymers necessitates the development of efficient and scalable synthesis methods. Research in this area focuses on process optimization to improve yield, purity, and cost-effectiveness. One established method for producing brominated styrenes is through the dehydrohalogenation of the corresponding haloethyl brominated benzenes.

For instance, a patented process describes the synthesis of ar-dibromostyrene by reacting 2-bromoethyldibromobenzene with an alkali metal hydroxide (B78521) in the presence of a phase transfer catalyst and a lower alkyl tertiary alcohol. The use of a phase transfer catalyst is a key optimization, as it facilitates the reaction between reactants in different phases, allowing for milder reaction conditions and improved efficiency compared to high-temperature thermal cracking methods. Research in this area aims to refine parameters such as catalyst choice, solvent systems, and reaction temperatures to maximize throughput and minimize waste. The commercial availability of this compound from various chemical suppliers confirms that robust and scalable synthesis processes have been successfully implemented.

Q & A

Q. Q1. What are the standard protocols for synthesizing 2,4-Dibromostyrene, and what analytical techniques are critical for verifying its purity and structure?

Methodological Answer: Synthesis typically involves bromination of styrene derivatives or cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling). Key steps include:

- Purification : Column chromatography with silica gel and non-polar solvents.

- Characterization :

- NMR (¹H/¹³C) to confirm bromine positions and aromatic proton environments .

- GC-MS or HPLC for purity assessment.

- X-ray crystallography for definitive structural confirmation, as seen in studies of brominated aromatic compounds .

Common Pitfalls : Incomplete bromination or isomer formation due to reaction conditions; rigorous solvent drying is essential to avoid byproducts .

- NMR (¹H/¹³C) to confirm bromine positions and aromatic proton environments .

Q. Q2. How do researchers address challenges in spectroscopic characterization of this compound, such as signal overlap in NMR?

Methodological Answer:

- Use deuterated solvents (e.g., CDCl₃) to minimize interference.

- Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Compare spectra with computational predictions (DFT-based NMR chemical shift calculations) .

- Validate assignments against crystallographic data when available .

Advanced Research Questions

Q. Q3. What strategies are employed to optimize regioselectivity in the synthesis of brominated styrenes, particularly for this compound?

Methodological Answer:

- Catalytic Systems : Palladium complexes with tailored ligands (e.g., XylSKEWPHOS) enhance selectivity in cross-coupling reactions .

- Temperature Control : Lower temperatures favor kinetic products (e.g., meta-substitution).

- Substrate Pre-Functionalization : Directing groups (e.g., carbonyls) can guide bromine placement .

Data-Driven Optimization : Design-of-experiment (DoE) frameworks to test variables (catalyst loading, solvent polarity) and quantify yield/selectivity trade-offs .

Q. Q4. How can computational models (e.g., DFT) predict the reactivity and stability of this compound in polymerization or photochemical applications?

Methodological Answer:

- DFT Calculations : Analyze HOMO/LUMO energies to predict electron-deficient sites for nucleophilic/electrophilic attacks .

- Transition State Modeling : Identify energy barriers for bromine dissociation or radical formation under UV light .

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. Q5. What methodologies resolve contradictions in environmental fate data for this compound, such as discrepancies in half-life estimates?

Methodological Answer:

- Controlled Degradation Studies : Simulate environmental conditions (pH, UV exposure) with isotopically labeled compounds to track degradation pathways .

- Meta-Analysis Frameworks : Apply BEES-C criteria (e.g., analyte stability, temporal variability) to evaluate data quality across studies .

- Statistical Harmonization : Use mixed-effects models to account for variable external factors (temperature, microbial activity) .

Q. Q6. How are mechanistic studies designed to probe the role of this compound in flame-retardant systems, and what in situ techniques are used?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor bromine release during pyrolysis.

- Real-Time FTIR/Raman Spectroscopy : Track radical formation and gas-phase intermediates .

- Synchrotron-Based XAS : Characterize bromine speciation in condensed phases .

Experimental Design : Use PICO framework (Population: polymer matrices; Intervention: bromine content; Comparison: non-brominated analogs; Outcome: flame suppression efficiency) .

Data Analysis & Reproducibility

Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

Q. Q8. How can researchers improve reproducibility in kinetic studies of this compound’s reactions?

Methodological Answer:

- Detailed Reporting : Document reaction conditions (e.g., stirring rate, degassing methods) to mitigate variability .

- Open Data Practices : Share raw chromatograms, spectra, and crystallographic files (CIFs) via repositories .

- Interlaboratory Comparisons : Collaborative validation of key protocols (e.g., GC-MS quantification) .

Environmental & Regulatory Considerations

Q. Q9. What frameworks guide the assessment of this compound’s environmental persistence under the Stockholm Convention?

Methodological Answer:

Q. Q10. How are human exposure studies for this compound designed to address ethical and feasibility challenges?

Methodological Answer:

- Biomonitoring : Measure urinary metabolites (e.g., brominated phenols) with LC-MS/MS, adjusting for creatinine levels .

- Ethical Oversight : Adhere to IRB protocols for participant consent and data anonymization .

- Exposure Modeling : Use probabilistic tools (e.g., Monte Carlo simulations) to estimate intake from air/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.